molecular formula C4H10F3NS B140258 Diethylaminosulfur trifluoride CAS No. 38078-09-0

Diethylaminosulfur trifluoride

Cat. No. B140258
CAS RN: 38078-09-0
M. Wt: 161.19 g/mol
InChI Key: CSJLBAMHHLJAAS-UHFFFAOYSA-N
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Description

Diethylaminosulfur trifluoride (DAST) is a versatile reagent used in organic synthesis, particularly known for its fluorinating properties. It has been employed in various chemical transformations, including the synthesis of fluorinated molecules, which are of significant interest due to their biological and pharmaceutical applications .

Synthesis Analysis

The synthesis of diethylaminosulfur trifluoride itself is not detailed in the provided papers, but its application in the synthesis of other compounds is well-documented. For instance, DAST has been used to fluorinate steroidal compounds, leading to the formation of fluorinated steroids with high isomeric purity by manipulating experimental conditions . Additionally, it has been utilized in the synthesis of fluorinated nucleosides, which are important in the field of antiviral and anticancer research .

Molecular Structure Analysis

While the molecular structure of DAST is not explicitly discussed in the provided papers, its reactivity suggests that it is a stable compound capable of introducing fluorine atoms into other molecules. The structure of a degradation product from a steroidal synthesis was established by X-ray diffraction analysis, which underscores the importance of structural analysis in understanding the outcomes of reactions involving DAST .

Chemical Reactions Analysis

DAST has been shown to be a powerful reagent for introducing fluorine atoms into organic molecules. It has been used for the double thiolation of imidazo[1,2-α]pyridines , fluorination of alcohols and carbonyl compounds , and allylic fluorination of steroids . Furthermore, it has been applied in fluorinative Beckmann fragmentation of cyclic ketoximes and the fluorination of sugar moieties in nucleosides and methyl glycosides . The reaction of DAST with epoxides and diols has also been explored, leading to various fluorinated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of DAST are inferred from its reactivity and the conditions under which it is used. It is a nucleophilic fluorinating reagent that can react under mild conditions, suggesting it has a reasonable level of stability and reactivity that makes it suitable for laboratory synthesis . Its ability to act as a solvent-free reagent and in ionic liquids indicates versatility in different reaction environments.

Scientific Research Applications

  • Monofluorination of Trifluoromethyl Substituted Chromenones :

    • DAST has been effectively used in monofluorination reactions of trifluoromethyl substituted chromenones. This process employs a mild and efficient methodology to synthesize fluorinated compounds (2-fluoro-chromenones) through a chemoselective reaction with yields ranging from 63% to 81% (Bonacorso et al., 2011).
  • Thermal Stability and Hazard Potential :

    • DAST can decompose violently when heated, presenting a hazard if not handled properly. Its decomposition occurs in two steps, initially forming sulfur tetrafluoride and bis(diethylamino) sulfur difluoride, followed by a vigorous exothermic decomposition of the less stable difluoride (Messina et al., 1989).
  • Synthesis of Fluorinated Nucleosides :

    • DAST has been applied as a fluorinating agent in the synthesis of nucleosides fluorinated in the carbohydrate moiety. This showcases its utility in modifying nucleosides, which are fundamental to genetic material (Herdewijn et al., 1989).
  • Fluorination of N-Aryl-N-Hydroxyamides :

    • DAST has been used to fluorinate N-aryl-N-hydroxyamides, replacing the hydroxy function with a fluorine atom at the para position of the aromatic ring, resulting in high yields (Kikugawa et al., 1992).
  • Perfluoroalkylthiolation Reactions :

    • Trifluoromethyl diethylaminosulfur difluoride (CF3-DAST), an analogue of DAST, is efficient for trifluoromethylthiolation of α-methylene-β-keto esters and sulfones, demonstrating DAST's versatility in organic synthesis (Saidalimu et al., 2016).
  • Double Thiolation Reagent for Imidazo[1,2-α]pyridines :

    • DAST has been reported as a novel, cost-effective double thiolation reagent for sulfurizing a range of imidazo[1,2-α]pyridines under mild conditions, expanding its applications beyond fluorination (Jiang et al., 2021).
  • Fluorinative Beckmann Fragmentation :

    • DAST facilitates fluorinative fragmentation of cyclic ketoximes, offering a pathway to produce fluorinated carbonitrile. This method highlights DAST's role in introducing fluorine into organic compounds (Kirihara et al., 2000).
  • Dehydration, Cyclization, and Fluorination of Pyrazoles :

    • DAST is used in the dehydration, intramolecular cyclization, and fluorination of pyrazoles and pyrazolines, demonstrating its multifaceted role in organic synthesis (Bonacorso et al., 2010).
  • Efficient Synthesis of Fluorinated Benzamide Neuroleptic :

    • DAST played a crucial role in the synthesis of fluorinated benzamides, showcasing its importance in pharmaceutical chemistry (Mukherjee, 1990).
  • Recyclable Solvents for Fluorination :

    • Research has shown the use of ionic liquids as recyclable solvents for DAST-mediated fluorination of alcohols and carbonyl compounds, highlighting DAST's compatibility with green chemistry principles (Das et al., 2007).

Safety And Hazards

DAST is corrosive, flammable, and can be explosive . It causes burns of eyes, skin, and mucous membranes . It reacts violently with water . Containers may explode when heated . Vapors may form explosive mixtures with air .

Future Directions

DAST is a versatile tool for diversity-oriented synthesis to expand chemical space towards new bioactive compounds . It is commonly used for the replacement of alcoholic hydroxyl groups with fluorine and is also known to catalyze water elimination and cyclic Beckmann-rearrangement type reactions .

properties

IUPAC Name

N-ethyl-N-(trifluoro-λ4-sulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10F3NS/c1-3-8(4-2)9(5,6)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJLBAMHHLJAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191484
Record name Diethylaminosulfur trifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylaminosulfur trifluoride

CAS RN

38078-09-0
Record name (Diethylamino)sulfur trifluoride
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Record name Diethylaminosulfur trifluoride
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Record name Diethylaminosulfur trifluoride
Source EPA DSSTox
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Record name (diethylamino)sulphur trifluoride
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Record name DIETHYLAMINOSULFUR TRIFLUORIDE
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Synthesis routes and methods I

Procedure details

a dry 1-l. four-necked round-bottomed flask is equipped with a thermometer (-100° to 50°), a solid carbon dioxide-cooled reflux condenser (protected from the atmosphere through a drying tube), a gas inlet tube above the liquid level, and a magnetic stirrer. The apparatus is flushed with dry nitrogen, and 300 ml of trichlorofluoromethane is added to the flask. As the nitrogen atmosphere is maintained, the trichlorofluoromethane is cooled to -70° by means of a solid carbon dioxide-acetone bath and 119 g (1.1 mole) of sulfur tetrafluoride is added from a cylinder through the gas inlet tube. The gas inlet tube is then replaced with a 250-ml pressure-equalized dropping funnel charged with a solution of 145 g (1 mole) of N,N-diethylaminotrimethylsilane in 90 ml trichlorofluoromethane. This solution is added dropwise, with stirring, to the sulfur tetrafluoride solution at a rate slow enough to keep the temperature of the reaction mixture below -60° (about 40 minutes). The cooling bath is removed, and the reaction mixture is allowed to warm spontaneously to room temperature. The condenser is replaced with a simple distillation head, and the solvent (bp 24°) and by-product fluorotrimethylsilane (bp 17°) are distilled off into a well cooled receiver by warming the reaction mixture gently to 45° by means of a heating mantle. The yellow to dark brown residual liquid is transferred and distilled at reduced pressure through a spinning band column to give 129-145 g (80-90%) of diethylaminosulfur trifluoride as a light yellow liquid, bp 46-47 (10 mm).
[Compound]
Name
1-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
119 g
Type
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145 g
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90 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 96 g (0.66 mole) of diethylaminotrimethylsilane in 100 ml trichlorofluoromethane was added dropwise to a solution of 40 ml (measured at -78°, 0.72 mole) of sulfur tetrafluoride in 200 ml of trichlorofluoromethane at -65° to -60°. The reaction mixture was warmed to room temperature and then distilled to give 88.86 g (84% yield) of diethylaminosulfur trifluoride as a pale yellow liquid, bp 46°-47° (10 mm).
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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